

(+)-KDT501 chemical structure and properties

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Compound of Interest

Compound Name: (+)-KDT501

Cat. No.: B12432464

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An In-depth Technical Guide to **(+)-KDT501** For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-KDT501 is a novel, stereochemically pure therapeutic agent derived from hops (*Humulus lupulus*).^[1] It is chemically classified as the potassium salt of the n-(isobutyl) congener of a tetrahydro-iso- α -acid, a type of isohumulone.^[2] Extensive preclinical and early-phase clinical research has demonstrated its potential in treating metabolic disorders. **(+)-KDT501** exhibits a unique, multi-faceted mechanism of action that includes potent anti-inflammatory effects, partial PPAR γ agonism, and modulation of key metabolic signaling pathways through activation of bitter taste receptors.^{[1][3][4]} This document provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and pharmacological effects, supported by data from key experimental studies.

Chemical Structure and Properties

(+)-KDT501 is a substituted 1,3-cyclopentadione.^[1] Its specific stereochemistry has been defined, distinguishing it from heterogeneous mixtures of hop extracts previously studied.^[1]

Chemical Structure

The chemical structure of the **(+)-KDT501** anion is depicted below. It features a cyclopentenone core with multiple acyl and alkyl side chains.

Caption: Chemical structure of **(+)-KDT501**.

Physicochemical Properties

Key chemical identifiers and properties for **(+)-KDT501** are summarized in the table below.

Property	Value	Reference
IUPAC Name	potassium (1R,5S)-2-hydroxy-3-(3-methylbutanoyl)-5-(3-methylbutyl)-1-(4-methylpentanoyl)-4-oxocyclopent-2-en-1-olate	[5]
Synonyms	(+)-cis-Tetrahydroisohumulone potassium salt, Potassium salt of the n-(isobutyl) congener of a tetrahydro iso- α -acid	[2]
Molecular Formula	C ₂₁ H ₃₃ KO ₅	[5]
Molecular Weight	404.6 g/mol	[5]

Pharmacodynamics and Mechanism of Action

(+)-KDT501 has a pleiotropic mechanism of action, targeting multiple pathways involved in inflammation and metabolism. This differentiates it from traditional single-target metabolic drugs like metformin or full PPAR γ agonists.[1][3]

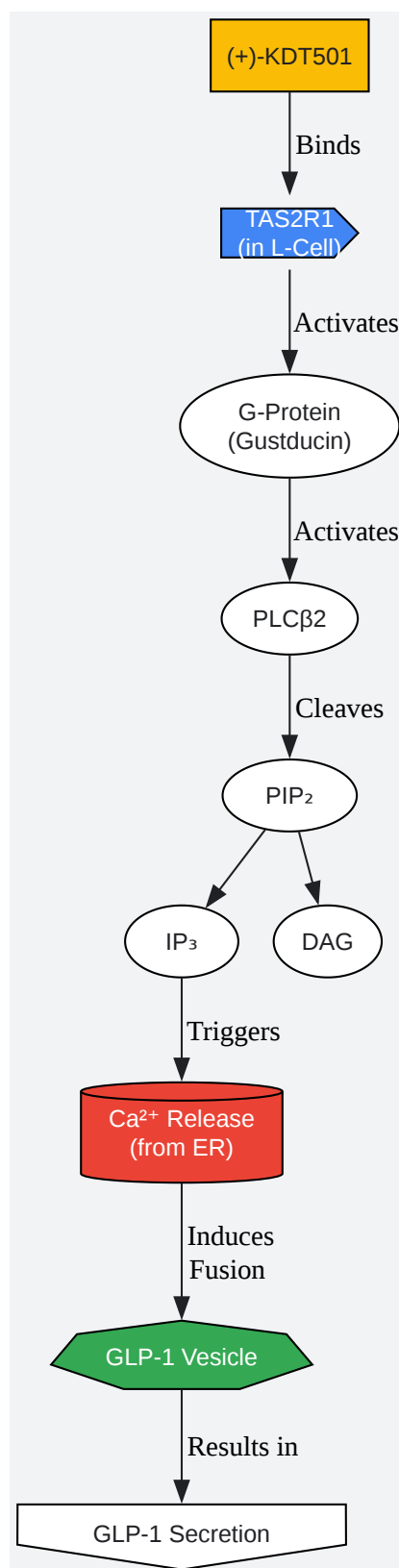
Primary Mechanisms

- Bitter Taste Receptor (TAS2R) Agonism:** **(+)-KDT501** is a selective agonist for the human bitter taste receptor TAS2R1 and its mouse ortholog, mTas2r108, which are expressed in enteroendocrine L-cells of the gastrointestinal tract.[4][6]
- Partial PPAR γ Agonism:** The compound exhibits weak, partial agonist activity on Peroxisome Proliferator-Activated Receptor gamma (PPAR γ).[1][3] This modest activity contributes to adipocyte differentiation and lipogenesis but avoids the side effects associated with full PPAR γ agonists like rosiglitazone.[1]

- β -Adrenergic Sensitization: In adipocytes, **(+)-KDT501** potentiates β -adrenergic signaling, which enhances mitochondrial function, fatty acid oxidation, and the expression of thermogenic genes.

Signaling Pathways

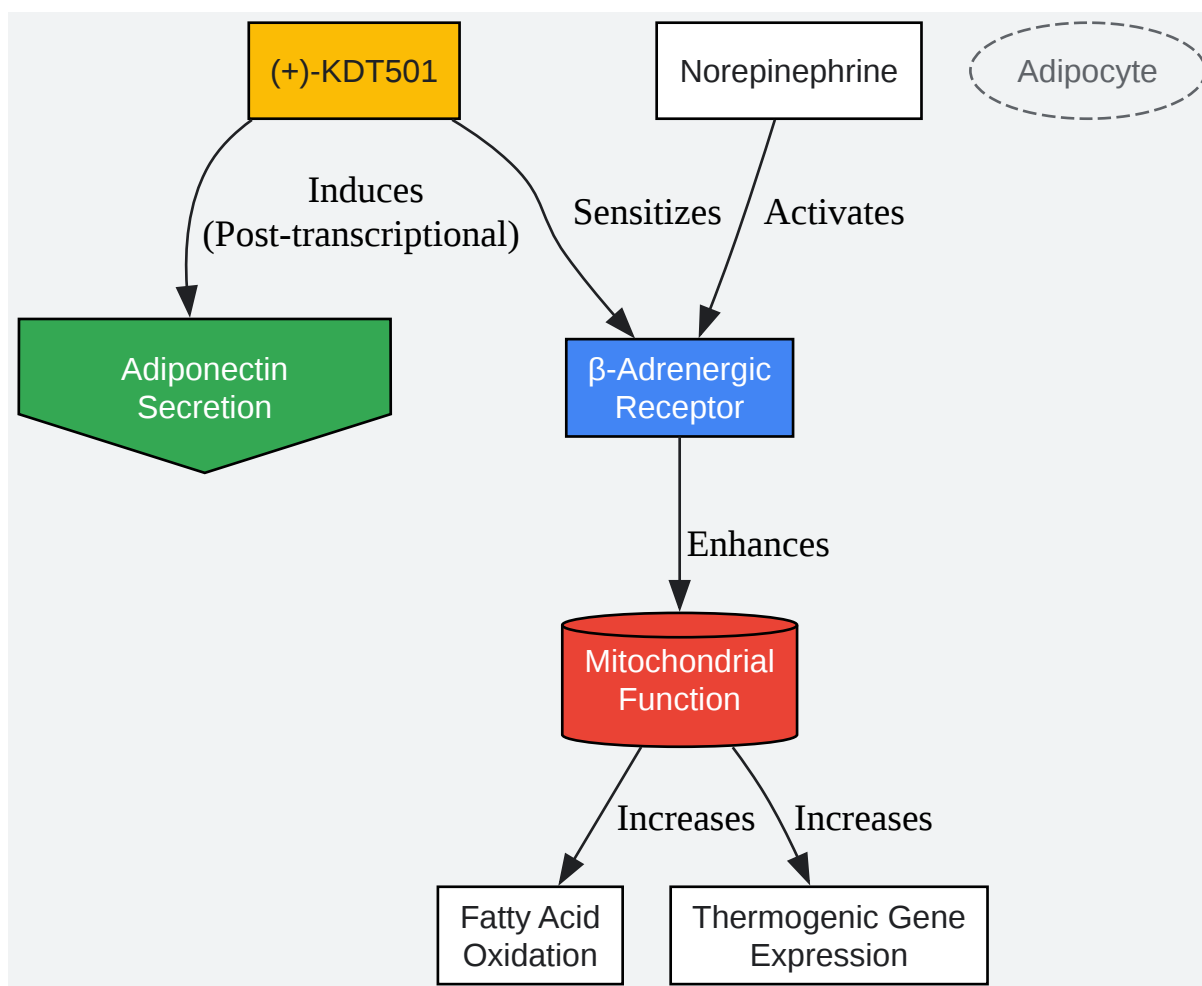
Activation of intestinal TAS2R1 by **(+)-KDT501** triggers a G-protein-coupled signaling cascade, leading to the release of glucagon-like peptide-1 (GLP-1).^[4] GLP-1 is a critical incretin hormone that enhances glucose-dependent insulin secretion, promoting glucose homeostasis.^[7]

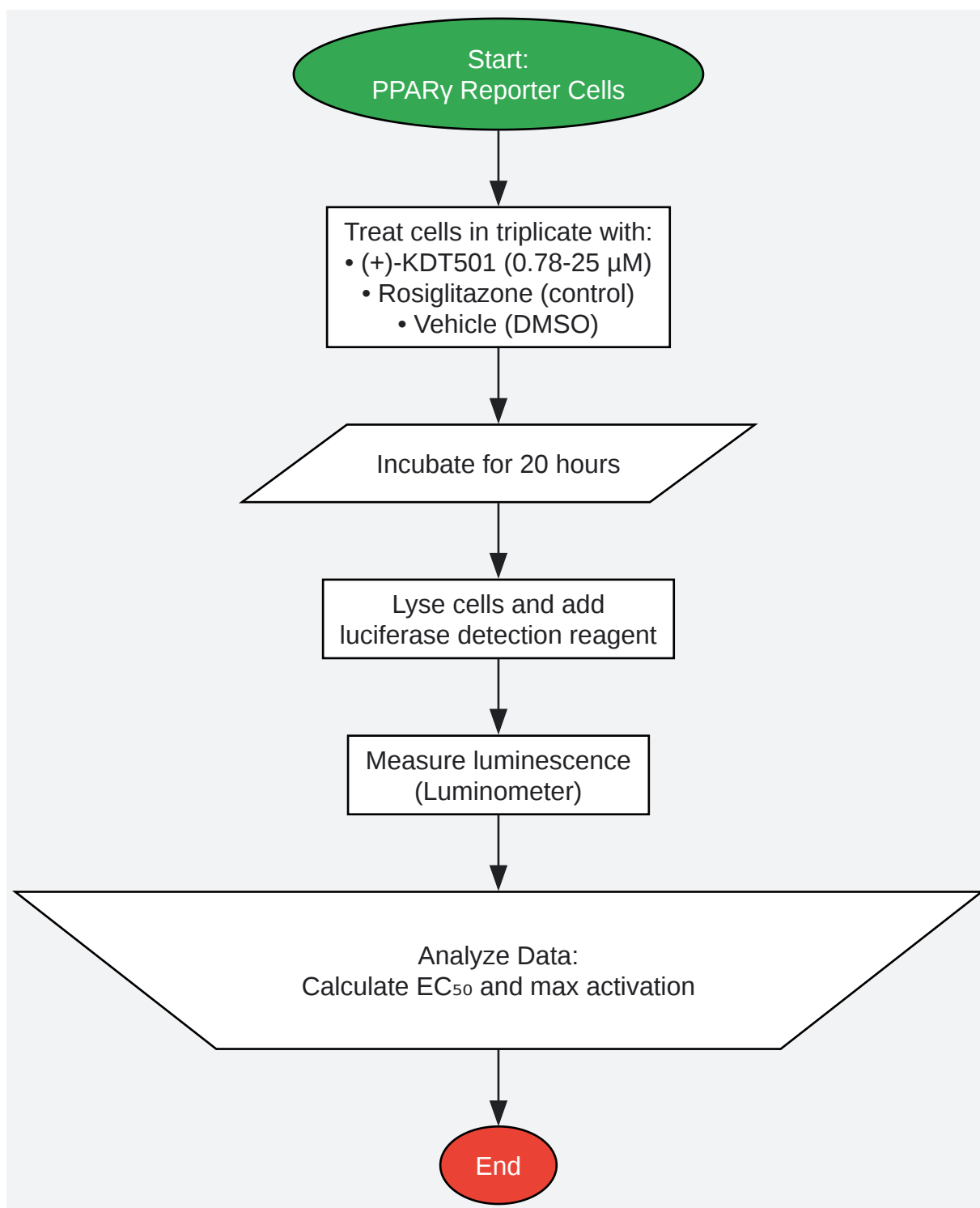


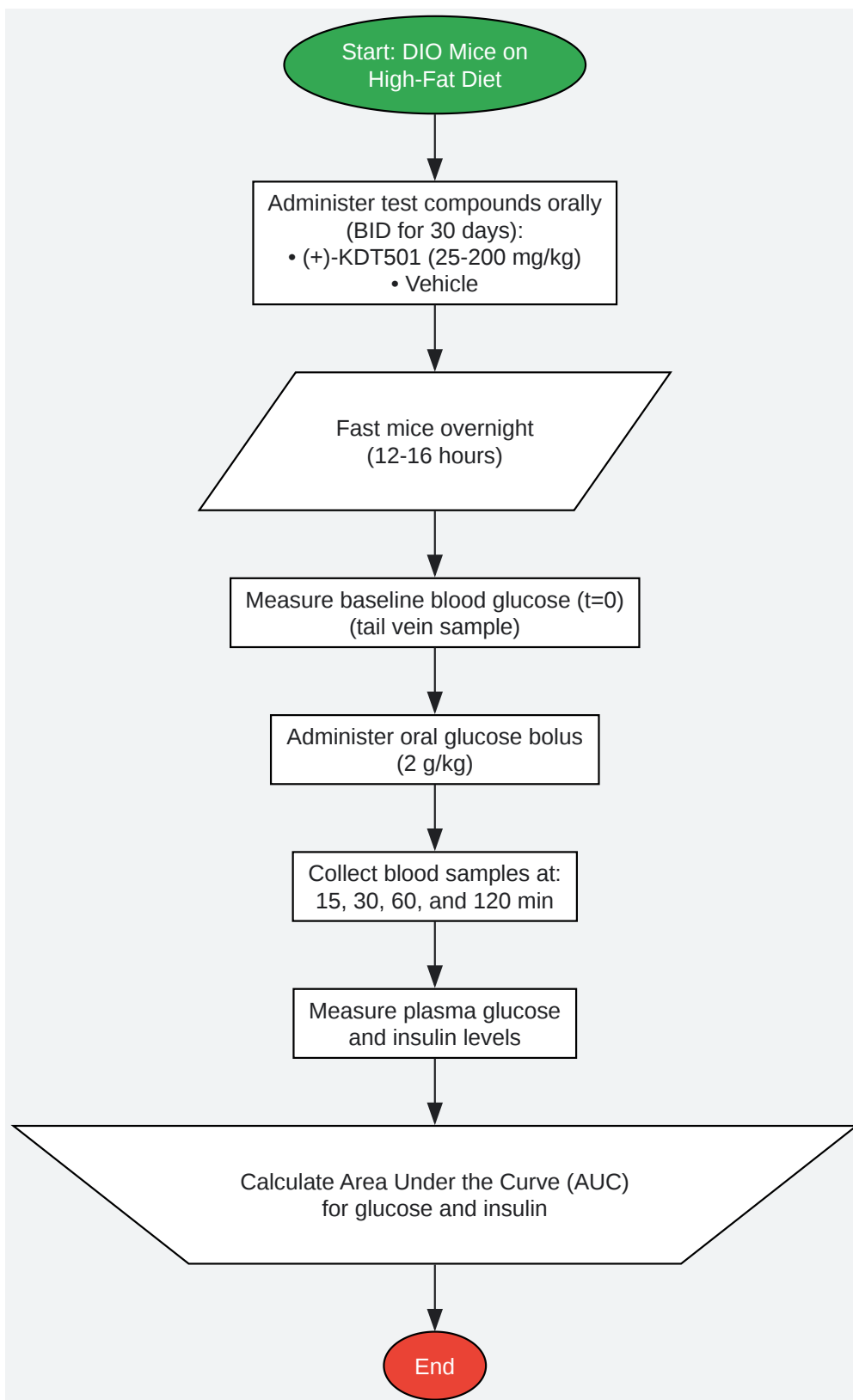
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Caption: (+)-KDT501 signaling via TAS2R1 to induce GLP-1 secretion.

The potentiation of β -adrenergic signaling in adipocytes leads to increased mitochondrial activity and post-transcriptional secretion of adiponectin, an insulin-sensitizing hormone.







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